- Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolines, Journal of Catalysis, 2022, 414, 101-108
Cas no 90562-36-0 (8-Chloro-1,2,3,4-tetrahydroquinoline)
8-Cloro-1,2,3,4-tetraidrochinolina è un composto eterociclico aromatico clorurato, appartenente alla classe delle tetraidrochinoline. La sua struttura combina un anello benzene fuso con un anello pirrolidina parzialmente saturo, dove il cloro in posizione 8 conferisce specifica reattività elettrofila. Questo intermedio è prezioso in sintesi organica, particolarmente per la produzione di farmaci e composti agrochimici, grazie alla sua capacità di fungere da precursore per ulteriori modifiche strutturali. La presenza del sostituente cloruro ne facilita le reazioni di sostituzione nucleofila aromatica (SNAr) e l’introduzione di gruppi funzionali aggiuntivi. Offre elevata purezza e stabilità, rendendolo adatto per applicazioni in ricerca e sviluppo di molecole biologicamente attive.
90562-36-0 structure
Product Name:8-Chloro-1,2,3,4-tetrahydroquinoline
Numero CAS:90562-36-0
MF:C9H10ClN
MW:167.635401248932
MDL:MFCD09034968
CID:788608
PubChem ID:13219443
Update Time:2025-08-03
8-Chloro-1,2,3,4-tetrahydroquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- Quinoline, 8-chloro-1,2,3,4-tetrahydro-
- 8-chloro-1,2,3,4-tetrahydroquinoline
- NLSDMOYGCYVCFC-UHFFFAOYSA-N
- NE55095
- CM10630
- 8-chloro-1,2,3,4-tetrahydro-quinoline
- Z839522572
- 8-Chloro-1,2,3,4-tetrahydroquinoline (ACI)
- AKOS000150840
- 90562-36-0
- SY183818
- EN300-55758
- CS-0131572
- F16849
- SCHEMBL5759503
- Z259727508
- AS-63938
- DTXSID101291712
- MFCD09034968
- 8-Chloro-1,2,3,4-tetrahydroquinoline
-
- MDL: MFCD09034968
- Inchi: 1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
- Chiave InChI: NLSDMOYGCYVCFC-UHFFFAOYSA-N
- Sorrisi: ClC1C2NCCCC=2C=CC=1
Proprietà calcolate
- Massa esatta: 167.0501770g/mol
- Massa monoisotopica: 167.0501770g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 138
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 282.4±29.0 ºC (760 Torr),
- Punto di infiammabilità: 124.6±24.3 ºC,
- Solubilità: Molto leggermente solubile (0,7 g/l) (25°C),
8-Chloro-1,2,3,4-tetrahydroquinoline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C428963-10mg |
8-Chloro-1,2,3,4-tetrahydroquinoline |
90562-36-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C428963-50mg |
8-Chloro-1,2,3,4-tetrahydroquinoline |
90562-36-0 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C428963-100mg |
8-Chloro-1,2,3,4-tetrahydroquinoline |
90562-36-0 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Alichem | A189005589-1g |
8-Chloro-1,2,3,4-tetrahydroquinoline |
90562-36-0 | 95% | 1g |
$448.80 | 2023-08-31 | |
| Alichem | A189005589-5g |
8-Chloro-1,2,3,4-tetrahydroquinoline |
90562-36-0 | 95% | 5g |
$1225.00 | 2023-08-31 | |
| Alichem | A189005589-10g |
8-Chloro-1,2,3,4-tetrahydroquinoline |
90562-36-0 | 95% | 10g |
$1957.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ644-100mg |
8-Chloro-1,2,3,4-tetrahydroquinoline |
90562-36-0 | 95+% | 100mg |
1288CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ644-250mg |
8-Chloro-1,2,3,4-tetrahydroquinoline |
90562-36-0 | 95+% | 250mg |
2516CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ644-1g |
8-Chloro-1,2,3,4-tetrahydroquinoline |
90562-36-0 | 95+% | 1g |
4979.0CNY | 2021-07-14 | |
| Chemenu | CM144060-1g |
8-chloro-1,2,3,4-tetrahydroquinoline |
90562-36-0 | 95% | 1g |
$411 | 2021-08-05 |
8-Chloro-1,2,3,4-tetrahydroquinoline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt (carbon supported) Solvents: Methanol , Water ; 6 h, 20 bar, 120 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ceria , Platinum Solvents: Toluene ; 5 min, 2 MPa, 60 °C
Riferimento
- Strong electronic metal-support interaction of Pt/CeO2 enables efficient and selective hydrogenation of quinolines at room temperature, Journal of Catalysis, 2018, 359, 101-111
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt (Co/Co3O4 silica-supported core-shell nanoparticle) Solvents: Isopropanol , Water ; 24 h, 10 bar, 70 °C
Riferimento
- A General Catalyst Based on Cobalt Core-Shell Nanoparticles for the Hydrogenation of N-Heteroarenes Including Pyridines, Angewandte Chemie, 2020, 59(40), 17408-17412
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: Iodine Solvents: Dichloromethane ; 24 - 72 h, rt
1.2 Solvents: Dichloromethane , Water ; rt
1.2 Solvents: Dichloromethane , Water ; rt
Riferimento
- Iodine catalyzed reduction of quinolines under mild reaction conditions, Chemical Communications (Cambridge, 2018, 54(62), 8622-8625
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) , Tris[2-(diphenylphosphino)phenyl]phosphine Solvents: Isopropanol ; 10 min, 80 °C; 80 °C → rt
1.2 Reagents: Formic acid ; 20 h, 80 °C
1.2 Reagents: Formic acid ; 20 h, 80 °C
Riferimento
- Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions, Catalysis Science & Technology, 2017, 7(10), 1981-1985
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: 1,4-Benzenedicarboxylic acid, 2-amino-, nickel(2+) salt (1:1) Solvents: Ethanol , Water ; 2 h, rt → 60 °C
Riferimento
- Nano-Ni-MOFs: High Active Catalysts on the Cascade Hydrogenation of Quinolines, Catalysis Letters, 2021, 151(8), 2445-2451
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… (with ruthenium) Solvents: Tetrahydrofuran ; 4 h, 3.5 MPa, 373 K
Riferimento
- Uncoordinated Amine Groups of Metal-Organic Frameworks to Anchor Single Ru Sites as Chemoselective Catalysts toward the Hydrogenation of Quinoline, Journal of the American Chemical Society, 2017, 139(28), 9419-9422
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Iridium oxide (IrO2) Solvents: Methanol ; 24 h, 60 atm, 60 °C
Riferimento
- "Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and Recyclability, Advanced Synthesis & Catalysis, 2017, 359(6), 933-940
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ; 0 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.3 Reagents: Pinacolborane Catalysts: Iodine Solvents: Dichloromethane ; overnight, rt
1.4 Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.3 Reagents: Pinacolborane Catalysts: Iodine Solvents: Dichloromethane ; overnight, rt
1.4 Solvents: Water ; rt
Riferimento
- Selective C-H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis, Organic Letters, 2019, 21(23), 9339-9342
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) , Tris[2-(diphenylphosphino)phenyl]phosphine Solvents: Tetrahydrofuran ; 15 h, 10 bar, 80 °C
Riferimento
- A General and Highly Selective Cobalt-Catalyzed Hydrogenation of N-Heteroarenes under Mild Reaction Conditions, Angewandte Chemie, 2017, 56(12), 3216-3220
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Iridium(2+), aqua([2,2′-bipyridine]-4,4′-diol-κN1,κN1′)[(1,2,3,4,5-η)-1,2,3,4,5-… ; 5 h, 50 °C
Riferimento
- Utilization of renewable formic acid from lignocellulosic biomass for the selective hydrogenation and/or N-methylation, ChemCatChem, 2021, 13(22), 4724-4728
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Diboronic acid Solvents: Water ; 30 min, 80 °C
Riferimento
- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid, Chemistry - A European Journal, 2016, 22(48), 17151-17155
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen , Zinc Catalysts: Cobalt diacetate Solvents: Water ; 15 h, 30 bar, 90 °C
Riferimento
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst, Synthesis, 2022, 54(3), 629-642
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Methanol ; 48 h, 45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Hydrosilanes as hydrogen source: iridium-catalyzed hydrogenation of N-heteroarenes, Youji Huaxue, 2022, 42(4), 1170-1178
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ; 16 h, 120 °C
Riferimento
- Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis, Organic Chemistry Frontiers, 2021, 8(24), 6901-6908
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Aluminum chloride , Tricarbonylchloro(η5-2,4-cyclopentadien-1-yl)tungsten Solvents: Isopropanol ; 14 h, 50 bar, 120 °C
Riferimento
- Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst, Journal of Catalysis, 2021, 404, 451-461
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Solution and flash vacuum pyrolyses of 3-arylpropanesulfonyl and 2-(aryloxy)ethanesulfonyl azides. Synthesis of 7- and 8-membered sultams, Journal of Organic Chemistry, 1984, 49(17), 3114-21
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Ammonia borane Catalysts: Palladium(2+), bis[2,6-bis[3-butyl-2,3-dihydro-2-(thioxo-κS)-1H-imidazol-1-yl]ph… Solvents: Toluene ; 3 h, 100 °C
Riferimento
- NHC-Palladium(II) Mononuclear and Binuclear Complexes Containing Phenylene-Bridged Bis(thione) Ligands: Synthesis, Characterization, and Catalytic Activities, Organometallics, 2020, 39(10), 1790-1798
8-Chloro-1,2,3,4-tetrahydroquinoline Raw materials
8-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products
8-Chloro-1,2,3,4-tetrahydroquinoline Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:90562-36-0)8-chloro-1,2,3,4-tetrahydroquinoline
Numero d'ordine:sfd2603
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:33
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:90562-36-0)8-Chloro-1,2,3,4-tetrahydroquinoline
Numero d'ordine:A941694
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:39
Prezzo ($):336.0
Email:sales@amadischem.com
8-Chloro-1,2,3,4-tetrahydroquinoline Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
90562-36-0 (8-Chloro-1,2,3,4-tetrahydroquinoline) Prodotti correlati
- 100554-90-3(6,8-Dichloro-1,2,3,4-tetrahydroquinoline)
- 90562-35-9(7-Chloro-1,2,3,4-tetrahydroquinoline)
- 1379350-34-1(9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride)
- 176097-89-5(8-chloro-6-methyl-1,2,3,4-tetrahydroquinoline)
- 49716-18-9(6-Chloro-1,2,3,4-tetrahydroquinoline)
- 90562-34-8(7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride)
- 70555-58-7(5,7-DICHLORO-2,3-DIHYDRO-1H-INDOL)
- 114144-22-8(7-Chloroindoline)
- 774160-67-7(Benzenepropanamine,N-(2,4-dichlorophenyl)-)
- 939759-19-0(9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine)